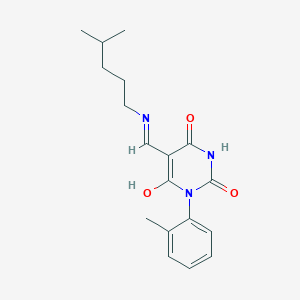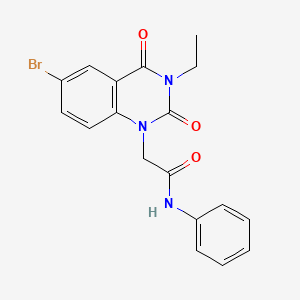![molecular formula C25H27NO6 B4599792 dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4599792.png)
dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.18383758 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
Dimethyl 4-[2-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is involved in various synthetic and reactivity studies, highlighting its significance in organic chemistry research. For instance, reactions of dimethyl acetylenedicarboxylate with amines and phenols have reaffirmed the enamine structure facilitated by intramolecular hydrogen bonding, underscoring the molecule's role in exploring reaction mechanisms and structural elucidation of reaction products (Iwanami, 1971). Similarly, the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the molecule's utility in the selective formation of unsaturated esters or cascade reactions to α,ω-diesters, illustrating its potential in catalysis and synthetic strategies (Núñez Magro et al., 2010).
Antioxidant Properties
Research into the antioxidant properties of related pyridinol compounds provides insights into the potential applications of this compound derivatives. Studies on 6-substituted-2,4-dimethyl-3-pyridinols have reported interesting antioxidant properties, contributing to our understanding of chain-breaking antioxidants in the prevention of oxidative stress (Wijtmans et al., 2004).
Catalytic Applications
The molecule's derivatives have been utilized as ligands for catalytically active rhodium complexes, showcasing the versatility of this compound in the development of efficient catalysts for chemical transformations. Such applications underscore the role of these compounds in advancing catalytic chemistry and facilitating novel synthetic routes (Costa et al., 1995).
Pyrolysis and Radical Formation
Investigations into the pyrolysis mechanisms of methoxy-substituted α-O-4 lignin dimeric model compounds, including derivatives of this compound, offer insights into lignin pyrolysis and radical formation. Such studies are crucial for understanding the thermal decomposition of complex organic molecules and the generation of free radicals, which has implications for both synthetic organic chemistry and materials science (Kim et al., 2014).
Propriétés
IUPAC Name |
dimethyl 1-(2-methoxyethyl)-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-14-13-26-15-20(24(27)30-2)23(21(16-26)25(28)31-3)19-11-7-8-12-22(19)32-17-18-9-5-4-6-10-18/h4-12,15-16,23H,13-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKASVQQSKIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B4599744.png)

![N,N-dimethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4599754.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4599760.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4599763.png)
![METHYL 3-({[4-(3-CHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4599771.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4599789.png)
![N-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B4599800.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4599824.png)
![1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4599831.png)
